3,6-Di-tert-butyl-9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Di-tert-butyl-9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole is a complex organic compound that belongs to the carbazole family. This compound is characterized by the presence of tert-butyl groups at the 3 and 6 positions of the carbazole ring, and a dicyclohexylphosphino group attached to a phenyl ring at the 9 position. The unique structure of this compound imparts it with distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butyl-9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole typically involves a multi-step process:
Friedel-Crafts Alkylation: The initial step involves the alkylation of carbazole with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminium trichloride (AlCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,6-Di-tert-butyl-9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl ring and the phosphine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3,6-Di-tert-butyl-9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,6-Di-tert-butyl-9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole involves its interaction with molecular targets through its carbazole and phosphine groups. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its ability to form stable complexes with metals also plays a crucial role in its applications in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
3,6-Di-tert-butylcarbazole: Lacks the dicyclohexylphosphino group, making it less versatile in certain applications.
9-Phenylcarbazole: Lacks the tert-butyl groups, resulting in different electronic properties.
3,6-Di-tert-butyl-9-phenylcarbazole: Similar structure but without the phosphine group, affecting its reactivity and applications.
Uniqueness
3,6-Di-tert-butyl-9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole stands out due to the presence of both tert-butyl and dicyclohexylphosphino groups. This unique combination imparts it with enhanced stability, electronic properties, and the ability to form complexes with metals, making it highly valuable in advanced material synthesis and catalysis .
Properties
Molecular Formula |
C38H50NP |
---|---|
Molecular Weight |
551.8 g/mol |
IUPAC Name |
dicyclohexyl-[2-(3,6-ditert-butylcarbazol-9-yl)phenyl]phosphane |
InChI |
InChI=1S/C38H50NP/c1-37(2,3)27-21-23-33-31(25-27)32-26-28(38(4,5)6)22-24-34(32)39(33)35-19-13-14-20-36(35)40(29-15-9-7-10-16-29)30-17-11-8-12-18-30/h13-14,19-26,29-30H,7-12,15-18H2,1-6H3 |
InChI Key |
YYANURIZGQIBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.